

(R)-1-Boc-2-hydroxymethyl-piperazine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Boc-2-Hydroxymethyl-piperazine

Cat. No.: B152142

[Get Quote](#)

An In-Depth Technical Guide to **(R)-1-Boc-2-hydroxymethyl-piperazine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(R)-1-Boc-2-hydroxymethyl-piperazine**, a key chiral building block in pharmaceutical and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug development.

Chemical Identity and Structure

(R)-1-Boc-2-hydroxymethyl-piperazine is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the 1-position and featuring a hydroxymethyl group at the 2-position, with the stereochemistry at the chiral center being (R).

- CAS Number: 169448-87-7[\[1\]](#)
- Molecular Formula: C₁₀H₂₀N₂O₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 216.28 g/mol [\[1\]](#)[\[2\]](#)

Structure:

Synonyms:

- tert-Butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate
- (R)-1-N-Boc-2-(hydroxymethyl)piperazine[1]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for **(R)-1-Boc-2-hydroxymethyl-piperazine**.

Property	Value	Reference
Physical Properties		
Purity	≥96%	[2]
Boiling Point (Predicted)	324.0 ± 17.0 °C	[3]
Density (Predicted)	1.085 ± 0.06 g/cm³	[3]
Flash Point	149.7 °C	[3]
Vapor Pressure	0 mmHg at 25°C	[3]
Computational Data		
pKa (Predicted)	14.97 ± 0.10	[3]
Topological Polar Surface Area (TPSA)	61.8 Å²	[2]
LogP	0.1876	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	1	[2]

Experimental Protocols

Detailed methodologies for the synthesis of **(R)-1-Boc-2-hydroxymethyl-piperazine** are crucial for its application in research and development. Two common synthesis protocols are outlined below.

Synthesis via Reduction of a Dicarboxylate Precursor[1]

This protocol involves the reduction of a piperazine-1,2-dicarboxylate precursor using a strong reducing agent.

Materials:

- L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
- Lithium aluminum hydride (LiAlH_4), 1M solution in Tetrahydrofuran (THF)
- Tetrahydrofuran (THF), anhydrous
- Water (H_2O)
- Sodium hydroxide (NaOH), 2N solution

Procedure:

- A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in anhydrous THF (70 ml) is prepared in a reaction vessel.
- The solution is cooled to -40°C in a suitable cooling bath.
- Lithium aluminum hydride (1M in THF, 26 ml) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- After 1 hour, the reaction is cooled to 0°C .
- The reaction is quenched by the sequential and careful addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and then water (2 ml).
- The resulting slurry is filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure (in *vacuo*) to yield tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Synthesis from (R)-Glycidol and Ethylenediamine[5]

This patented method provides an alternative route starting from commercially available chiral materials.

Step 1: Synthesis of (R)-2-hydroxymethylpiperazine

- To a reaction kettle, add dimethylbenzene (60 kg), ethylenediamine (6 kg), (R)-glycidol (8.1 kg), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).
- Heat the mixture to reflux for 24 hours.
- After cooling, the mixture is filtered.
- 30 kg of water is added to the filtrate, stirred for 20 minutes, and then allowed to stand for phase separation. The aqueous phase containing the product is used directly in the next step.

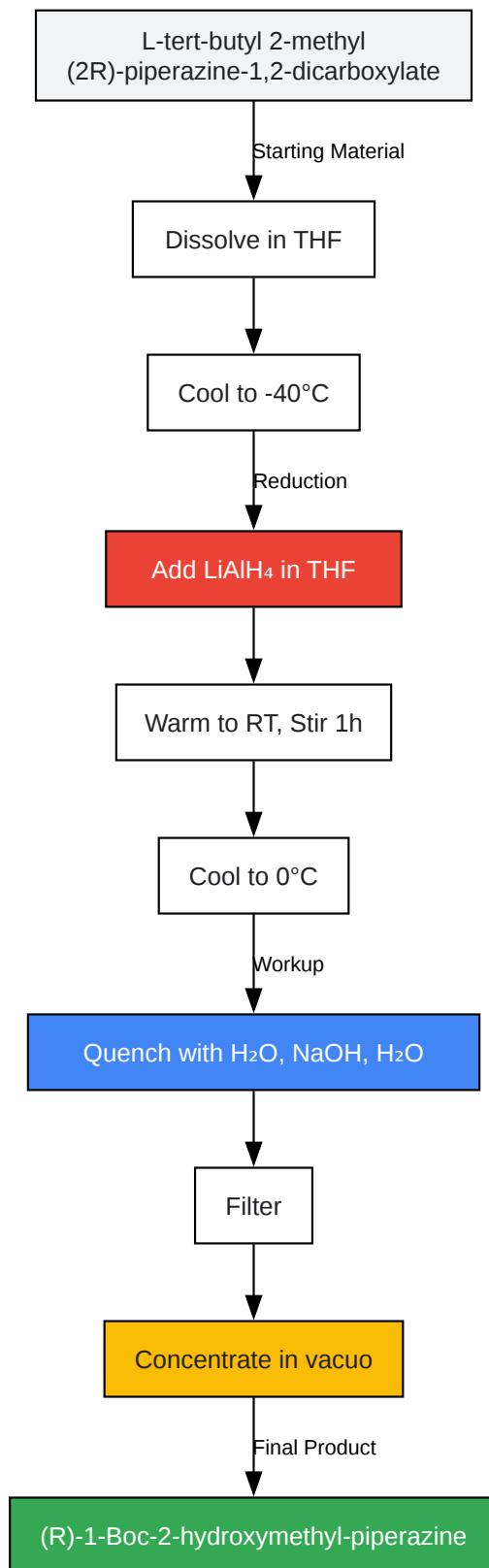
Step 2: Boc Protection to yield 1,4-di-Boc-2-hydroxymethylpiperazine

- The aqueous phase from the previous step is cooled in an ice bath.
- Sodium hydroxide is added to make the solution alkaline.
- Di-tert-butyl dicarbonate (Boc)₂O is added dropwise.
- The reaction is stirred at room temperature for 10-13 hours.
- After the reaction is complete, the mixture is extracted. The organic phases are combined and washed with 1M hydrochloric acid.
- The organic phase is dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.
- The crude product is crystallized from a suitable solvent to yield 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 3: Selective Hydrolysis to (R)-1-Boc-3-hydroxymethyl piperazine

- The 1,4-di-Boc-2-hydroxymethylpiperazine obtained in the previous step is subjected to hydrolysis under alkaline conditions to selectively remove one Boc group, yielding the final product.

Applications in Drug Development


(R)-1-Boc-2-hydroxymethyl-piperazine serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of biological targets. [4][5] The presence of the Boc protecting group allows for selective functionalization at the unprotected nitrogen, while the hydroxymethyl group provides a handle for further chemical modifications.[4]

This compound is particularly useful in the development of:

- Agents targeting the Central Nervous System (CNS): The piperazine moiety often imparts favorable pharmacokinetic properties for crossing the blood-brain barrier.[4]
- Inhibitors and Modulators: Its structure is incorporated into molecules designed as kinase inhibitors and receptor modulators.[4]
- Complex Bioactive Molecules: It is a key intermediate for constructing more complex molecules with potential therapeutic applications in areas such as infectious diseases.[6]

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of **(R)-1-Boc-2-hydroxymethyl-piperazine** via the reduction of a dicarboxylate precursor.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(R)-1-Boc-2-hydroxymethyl-piperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-1-Boc-2-(Hydroxymethyl)piperazine [myskinrecipes.com]
- To cite this document: BenchChem. [(R)-1-Boc-2-hydroxymethyl-piperazine CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152142#r-1-boc-2-hydroxymethyl-piperazine-cas-number-and-structure\]](https://www.benchchem.com/product/b152142#r-1-boc-2-hydroxymethyl-piperazine-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com